N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide hydrochloride
Description
Introduction to Pyrazole Carboxamides
Historical Development of Pyrazole Chemistry
The pyrazole nucleus, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, was first isolated and named by German chemist Ludwig Knorr in 1883. Knorr’s pioneering work laid the foundation for synthetic pyrazole chemistry, which expanded significantly with Hans von Pechmann’s 1898 method for pyrazole synthesis using acetylene and diazomethane. Early applications of pyrazoles were limited, but the discovery of 1-pyrazolyl-alanine in watermelon seeds in 1959 marked the first natural occurrence of a pyrazole derivative, spurring interest in its biological potential.
The 20th century witnessed rapid diversification of pyrazole chemistry, driven by the development of Knorr-type condensation reactions. For example, acetylacetone and hydrazine were shown to yield 3,5-dimethylpyrazole, a reaction that became a cornerstone for synthesizing substituted pyrazoles. By the late 20th century, pyrazole derivatives had entered clinical use, exemplified by celecoxib (a COX-2 inhibitor) and fipronil (an insecticide), underscoring their versatility.
Table 1: Milestones in Pyrazole Chemistry
| Year | Discovery/Innovation | Key Contributors |
|---|---|---|
| 1883 | Isolation and naming of pyrazole | Ludwig Knorr |
| 1898 | Pyrazole synthesis via acetylene/diazomethane | Hans von Pechmann |
| 1959 | Identification of 1-pyrazolyl-alanine | Not specified |
| 1980s | Commercialization of pyrazole-based drugs | Various pharmaceutical entities |
Significance of Pyrazole-4-Carboxamides in Modern Research
Pyrazole-4-carboxamides have emerged as a critical subclass due to their structural adaptability and bioactivity. The carboxamide group at the 4-position enhances hydrogen-bonding capacity, improving target binding affinity. This feature is exploited in succinate dehydrogenase inhibitors (SDHIs) , a class of fungicides that disrupt fungal energy metabolism. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid serves as the backbone for six commercial fungicides, demonstrating the agricultural relevance of this scaffold.
In medicinal chemistry, pyrazole-4-carboxamides are leveraged for their kinase inhibitory properties. Recent work on 5-amino-1H-pyrazole-4-carboxamide derivatives revealed potent activity against fibroblast growth factor receptors (FGFRs), including gatekeeper mutants resistant to first-line therapies. These compounds, such as 10h (IC~50~ = 41–99 nM against FGFR1–3), highlight the scaffold’s potential in addressing drug-resistant cancers.
Table 2: Applications of Pyrazole-4-Carboxamides
Position of N-Butyl-1,3-Dimethyl-N-Phenyl-1H-Pyrazole-4-Carboxamide Hydrochloride in Current Literature
While This compound has not been directly profiled in the retrieved literature, its structural analogs provide insights into potential applications. The parent scaffold, 1,3-dimethyl-N-phenylpyrazole-4-carboxamide , is documented in PubChem (CID 108466538) with a molecular weight of 305.4 g/mol and a logP value of 3.1, indicating moderate lipophilicity. The addition of a butyl group and hydrochloride salt likely enhances solubility and bioavailability, common modifications in drug development.
Recent studies on N-butyl-N-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (CID 11645322) demonstrate activity in undisclosed biochemical assays, suggesting that alkylation at the amide nitrogen can modulate target engagement. Furthermore, the dual-action mechanism observed in pyrazole-4-carboxamide derivative Y —which inhibits SDH and disrupts fungal membrane integrity via reactive oxygen species (ROS) production—hints at multifunctional potential for structurally related compounds.
In oncology, the success of 5-amino-1H-pyrazole-4-carboxamides as covalent FGFR inhibitors provides a template for optimizing the title compound. Molecular docking simulations of similar derivatives reveal irreversible binding to kinase domains, a strategy that could be applicable to this hydrochloride salt.
Properties
IUPAC Name |
N-butyl-1,3-dimethyl-N-phenylpyrazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O.ClH/c1-4-5-11-19(14-9-7-6-8-10-14)16(20)15-12-18(3)17-13(15)2;/h6-10,12H,4-5,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIVCKNXXJKUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C2=CN(N=C2C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide hydrochloride typically involves the following steps:
Nucleophilic Addition: The initial step involves the nucleophilic addition of a suitable hydrazine to a carbonyl compound, forming a hydrazone intermediate.
Intramolecular Cyclization: The hydrazone undergoes intramolecular cyclization to form the pyrazole ring.
Substitution Reaction: The pyrazole ring is then substituted with butyl and phenyl groups at the appropriate positions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Antiviral Properties
N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide hydrochloride has shown promising antiviral activity against several viruses, including influenza A and Coxsackie B4. Research indicates that this compound can inhibit viral replication through various mechanisms:
- In Vitro Assays : Evaluations of the compound's efficacy against specific viruses are conducted using cell-based assays to determine its antiviral potency.
- Dose-Response Studies : The half-maximal inhibitory concentration (IC50) and selectivity index (SI) values are calculated to assess the compound's effectiveness and safety profile.
- Molecular Docking Studies : These studies investigate the binding affinity of the compound to viral targets, providing insights into its mechanism of action.
Potential in HIV Research
The compound also exhibits potential as an anti-HIV agent. Similar methodologies as those used in antiviral studies are applied:
- Synthesis : The compound is synthesized using established organic chemistry techniques.
- Molecular Docking : Binding affinity assessments to HIV-1 targets help elucidate its potential as a therapeutic agent.
- In Vitro Assays : The inhibitory effects on HIV replication are evaluated to determine its viability as a treatment option.
Medicinal Chemistry Applications
This compound is being explored for its broader medicinal chemistry applications due to its ability to interact with various biological systems:
Biological Activities
The compound has demonstrated significant biological activities, including:
- Enzyme Inhibition : It acts as an inhibitor of various enzymes involved in pathological processes.
- Antibacterial and Antifungal Activities : Pyrazole derivatives have been reported to exhibit antibacterial and antifungal properties through multicomponent reactions (MCRs), showcasing their potential in treating infections .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic synthesis techniques. Recent advancements have focused on improving efficiency and yield through innovative methods such as:
- Multicomponent Reactions (MCRs) : These reactions allow for the simultaneous formation of multiple bonds, enhancing the synthesis of pyrazole derivatives with diverse functional groups.
- Mechanistic Pathways : Proposed pathways include photochemical irradiation and intramolecular hydrogen atom abstraction, which facilitate the formation of complex structures from simpler precursors .
Mechanism of Action
The mechanism of action of N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Methyl Substituents: Increasing methyl groups (e.g., 1,3,5-trimethyl vs. 3,5-dimethyl) in naphthalimide derivatives improves photostability but may reduce solubility in non-polar solvents .
- Solvent Polarity : The evidence shows that higher solvent polarity induces a red shift in fluorescence (e.g., from 450 nm in hexane to 520 nm in DMSO) for pyrazolyl-naphthalimides . This suggests that the target compound’s fluorescence (if present) may similarly respond to solvent changes.
- Carboxamide vs. Naphthalimide : The target’s carboxamide group likely reduces π-conjugation compared to naphthalimide derivatives, limiting fluorescence but enhancing hydrogen-bonding interactions for biological targeting.
Pharmacological and Material Science Implications
Photochromic Potential
While the evidence focuses on photochromic naphthalimides, the target compound’s dimethylpyrazole core could theoretically support photoinduced isomerization if conjugated to larger π-systems. However, its carboxamide group likely disrupts the extended conjugation required for strong photochromism .
Biological Activity
N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide hydrochloride is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its antiviral properties, potential applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, which contributes to its biological activity. The incorporation of a butyl group enhances its lipophilicity, while the phenyl group may influence its interaction with biological targets. The molecular formula is with a molecular weight of approximately 265.75 g/mol.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. Key studies include:
- In Vitro Assays : The compound has been tested against various viruses, including influenza A and Coxsackie B4. Results showed effective inhibition of viral replication, with notable half-maximal inhibitory concentration (IC50) values indicating strong antiviral potential .
- Molecular Docking Studies : These studies revealed a high binding affinity to viral targets, suggesting that the compound could interfere with viral entry or replication mechanisms .
Table 1: Antiviral Activity Summary
| Virus | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Influenza A | 5.2 | 20 |
| Coxsackie B4 | 3.8 | 15 |
Anti-HIV Potential
In addition to its antiviral properties, this compound has shown promise in HIV research:
- Anti-HIV Activity : The compound was evaluated for its effects on HIV replication in cell cultures. Results indicated a significant reduction in viral load at low concentrations .
- Docking Studies : Similar to its antiviral activity against other viruses, molecular docking studies have demonstrated strong binding to HIV-1 targets, supporting its potential as an anti-HIV therapeutic agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Pyrazole derivatives are known to inhibit various enzymes involved in viral replication and cellular processes. This compound may act as an inhibitor of specific kinases or proteases critical for viral life cycles .
- Receptor Interaction : The structural features of this compound suggest it may interact with receptors that modulate immune responses or cellular signaling pathways .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of pyrazole derivatives in treating various diseases:
- Anticancer Activity : Some derivatives have shown antiproliferative effects against human cancer cell lines, indicating potential applications in oncology .
- Inflammatory Diseases : Research has also pointed towards the anti-inflammatory properties of pyrazole compounds, making them candidates for treating conditions such as arthritis .
Q & A
Q. What synthetic routes are commonly employed for synthesizing N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide hydrochloride?
The compound can be synthesized via multi-step reactions , including cyclocondensation and Suzuki coupling. For example:
- Cyclocondensation : Ethyl acetoacetate, phenylhydrazine, and DMF-DMA react to form pyrazole-4-carboxylate intermediates, followed by hydrolysis to yield carboxylic acid derivatives .
- Suzuki Coupling : Pyrazolylboronic acid esters are coupled with halogenated naphthalimide precursors in a two-step reaction, optimized for regioselectivity and yield . Key considerations include temperature control (e.g., 80–100°C for Suzuki reactions) and catalyst selection (e.g., Pd(PPh₃)₄).
Q. What characterization techniques are critical for confirming the structure of this compound?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., distinguishing N-butyl and N-phenyl groups).
- FT-IR : Verify carboxamide C=O stretching (~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- Chromatography :
- HPLC : Purity assessment (≥98% by reverse-phase C18 columns) with UV detection at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How does solvent polarity influence the photophysical properties of pyrazole-carboxamide derivatives?
Solvent polarity induces red-shifted fluorescence emissions due to stabilization of excited-state dipole moments. For example:
- In polar solvents (e.g., DMF, DMSO), a ~30 nm red shift is observed compared to non-polar solvents (e.g., hexane) .
- Methodological tip: Use solvatochromic studies with solvents of varying dielectric constants (ε) to correlate emission maxima with solvent polarity parameters (e.g., ET(30)) .
Q. How can researchers resolve contradictions in spectral data when different synthetic routes yield the same compound?
- Variable Temperature NMR : Resolve overlapping signals caused by conformational dynamics (e.g., N-alkyl group rotation barriers) .
- X-ray Crystallography : Confirm solid-state structure and compare with computational models (e.g., DFT-optimized geometries) .
- Dynamic Light Scattering (DLS) : Rule out aggregation-induced spectral artifacts in solution-phase studies .
Q. What strategies optimize the yield of Suzuki coupling reactions in pyrazole-carboxamide synthesis?
- Catalyst Optimization : Use Pd(OAc)₂ with ligand systems (e.g., SPhos) to enhance coupling efficiency.
- Base Selection : K₂CO₃ or Cs₂CO₃ in biphasic systems (toluene/water) improves boronic acid activation .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 1 hour vs. 24 hours conventional) while maintaining >85% yield .
Q. What are the challenges in analyzing byproducts from pyrazole-carboxamide syntheses?
- LC-MS/MS : Identify trace byproducts (e.g., dehalogenated intermediates or N-demethylation products) .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen migration pathways during cyclocondensation .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values across studies?
- Standardized Protocols : Use USP <1174> guidelines for equilibrium solubility measurements in buffered solutions (pH 1.2–7.4).
- Hansen Solubility Parameters : Compare HSP values (δD, δP, δH) to predict miscibility with solvents .
Q. Why do computational models sometimes fail to predict biological activity of pyrazole-carboxamides?
- Conformational Flexibility : MD simulations may overlook ligand-receptor induced-fit dynamics.
- Metabolite Interference : Account for in vivo hydrolysis (e.g., carboxamide → carboxylic acid conversion) using HPLC-MS metabolomic profiling .
Methodological Tables
| Key Synthetic Variables | Optimal Conditions | Reference |
|---|---|---|
| Suzuki Coupling Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Reaction Temperature | 80–100°C (reflux) | |
| Hydrolysis Base | NaOH (2M, aqueous) | |
| HPLC Column | C18 reverse-phase |
| Solvent Polarity vs. Emission | Red Shift (Δλ) |
|---|---|
| Hexane (ε = 1.88) | 0 nm |
| DMF (ε = 36.7) | 30 nm |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
